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Cat. No.: B15551122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-di(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 18:0 (9,10-

dibromo) PC, is a synthetically modified phospholipid derived from 1,2-distearoyl-sn-glycero-3-

phosphocholine (DSPC). The introduction of bromine atoms at the 9th and 10th positions of

both stearoyl chains creates a unique molecular probe for biophysical and biochemical studies

of lipid membranes and their interactions with proteins. This guide provides a comprehensive

overview of the known chemical properties, analytical characterization methodologies, and

applications of this specialized lipid.

Chemical and Physical Properties
The addition of bulky, electronegative bromine atoms to the acyl chains of DSPC influences its

physicochemical properties. While specific experimental data for 18:0 (9,10-dibromo) PC is

limited in publicly available literature, we can infer its properties based on the parent compound

and the known effects of halogenation.

Table 1: Physicochemical Properties
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Property

1,2-distearoyl-sn-
glycero-3-
phosphocholine
(DSPC)

18:0 (9,10-dibromo)
PC

Data
Source/Reference

Molecular Formula C₄₄H₈₈NO₈P C₄₄H₈₄Br₄NO₈P Calculated

Molecular Weight 790.15 g/mol 1105.73 g/mol [1]

CAS Number 816-94-4 217075-01-9 [1]

Appearance White powder Expected to be a solid [2][3]

Solubility

Insoluble in water,

soluble in most

organic solvents.

Expected to be

soluble in organic

solvents like

chloroform.

[2][3]

Main Phase Transition

Temperature (Tₘ)
55 °C

Expected to be altered

from DSPC. Specific

value not readily

available.

[4][5]

Enthalpy of Transition

(ΔH)
~45 kJ/mol

Expected to be altered

from DSPC. Specific

value not readily

available.

[6]

The bromination of the acyl chains is not expected to significantly perturb the overall packing

and fluidity of the lipid bilayer, making it a useful tool for biophysical studies.[7][8]

Experimental Protocols for Characterization
The characterization of 18:0 (9,10-dibromo) PC involves a suite of analytical techniques to

confirm its structure and purity, and to study its behavior in model membrane systems.

Synthesis
The synthesis of 1,2-diacyl-sn-glycero-3-phosphocholines can be achieved through various

methods, including the acylation of sn-glycero-3-phosphocholine (GPC) with the desired fatty
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acid. For 18:0 (9,10-dibromo) PC, this would involve the use of 9,10-dibromostearic acid.

General Steglich Esterification Protocol:

Preparation of Silica-GPC Complex: Dissolve sn-glycero-3-phosphocholine (GPC) in

methanol and add it dropwise to silica gel. Concentrate the mixture under vacuum to obtain a

dry silica-GPC complex.[9][10]

Esterification: In a reaction flask, combine the silica-GPC complex, 9,10-dibromostearic acid,

N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in a suitable

solvent like chloroform.[9][10] The mixture is typically stirred at a slightly elevated

temperature for an extended period (e.g., 45°C for 72 hours).[9][10]

Purification: The crude product is purified through a series of extraction and recrystallization

steps. This often involves washing with acidic and basic solutions to remove unreacted

starting materials and byproducts, followed by recrystallization from solvents like ethyl

acetate and acetone to yield the high-purity product.[9][10]

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the

structure of 18:0 (9,10-dibromo) PC.

Protocol for ESI-MS/MS Analysis:

Sample Preparation: Dissolve a small amount of the lipid in a suitable solvent system, such

as chloroform/methanol (1:1, v/v).

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a

mass spectrometer.

Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes to

identify the molecular ion. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br

and ⁸¹Br) will result in a characteristic pattern for the molecular ion peak.

Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct) for collision-induced

dissociation (CID).
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Fragment Analysis: Analyze the resulting fragment ions. For phosphatidylcholines,

characteristic fragments include the phosphocholine headgroup (m/z 184 in positive mode)

and ions corresponding to the loss of the fatty acyl chains.[1][2][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

carbon, proton, and phosphorus nuclei within the molecule.

Protocol for ¹³C and ³¹P NMR:

Sample Preparation: Dissolve the lipid sample in a deuterated solvent, typically deuterated

chloroform (CDCl₃).

¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum.

Expected Chemical Shifts:

Carbonyl carbons (C=O): ~170-175 ppm.

Glycerol backbone carbons: ~60-75 ppm.

Phosphocholine headgroup carbons: ~55-65 ppm.

Acyl chain carbons (CH₂, CH₃): ~14-35 ppm.

Carbons bonded to bromine (CH-Br): These will be significantly shifted downfield

compared to their non-brominated counterparts, typically in the range of 50-70 ppm.[13]

[14][15][16]

³¹P NMR:

Acquire a proton-decoupled ³¹P NMR spectrum.

Expected Chemical Shift: Phosphatidylcholines typically show a single sharp peak in the

range of 0 to -1 ppm, relative to an external standard of 85% phosphoric acid.[3][17][18]
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[19][20] The specific shift can be influenced by solvent and temperature.

Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermotropic phase behavior of the lipid, specifically its gel-to-

liquid crystalline phase transition temperature (Tₘ).

Protocol for DSC Analysis:

Liposome Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a thin film of the

lipid with a buffer solution. The lipid film is formed by evaporating the organic solvent from a

solution of the lipid in a round-bottom flask.

Sample Loading: Load a precise amount of the liposome dispersion into an aluminum DSC

pan and seal it. Prepare a reference pan with the same amount of buffer.

Thermal Analysis: Place the sample and reference pans in the DSC instrument. Heat and

cool the sample at a controlled rate (e.g., 1-2 °C/min) over a temperature range that

encompasses the expected phase transition.

Data Analysis: The phase transition will appear as an endothermic peak on the heating scan.

The peak maximum corresponds to the Tₘ, and the area under the peak is proportional to

the enthalpy of the transition (ΔH).[4]

Applications and Experimental Workflows
18:0 (9,10-dibromo) PC is primarily used as a tool in membrane biophysics, particularly in

studies of lipid-protein interactions and membrane organization.

Fluorescence Quenching Studies of Lipid-Protein
Interactions
The bromine atoms on the acyl chains can act as collisional quenchers of tryptophan

fluorescence. This property can be exploited to determine the depth of insertion of membrane

proteins or peptides into a lipid bilayer.

Experimental Workflow:
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Protein Preparation: A tryptophan residue is strategically placed at a specific position within

the protein or peptide sequence via site-directed mutagenesis.

Liposome Preparation: Liposomes are prepared containing a mixture of a standard

phospholipid and a varying mole percentage of 18:0 (9,10-dibromo) PC.

Reconstitution: The protein is incorporated into the prepared liposomes.

Fluorescence Measurement: The tryptophan fluorescence is excited (typically around 295

nm), and the emission spectrum is recorded.

Quenching Analysis: The fluorescence intensity will decrease as the concentration of the

brominated lipid increases if the tryptophan residue is in close proximity to the bromine

atoms within the membrane. By using a series of phospholipids brominated at different

positions along the acyl chain, a depth profile of the tryptophan residue can be determined.

[7][21][22][23]
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Experimental Workflow: Fluorescence Quenching
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Caption: Workflow for studying protein-membrane interactions.

Investigation of Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins.

Modified lipids can be used to study the formation and properties of these domains. While not a

native component, 18:0 (9,10-dibromo) PC could be incorporated into model membranes to
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investigate how such modifications affect raft formation and the partitioning of other molecules.

[24][25][26][27]

Application in Lipid Raft Studies

Model Membrane System
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Caption: Investigating lipid raft properties.
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Molecular Structure and Mass Spectrometry
Fragmentation
The structure of 18:0 (9,10-dibromo) PC and its expected fragmentation in mass spectrometry

are key to its identification.

Structure and MS/MS Fragmentation of 18:0 (9,10-dibromo) PC

Major MS/MS Fragments (Positive Mode)

18:0 (9,10-dibromo) PC

MW = 1105.73
Glycerol Backbone Phosphocholine Headgroup sn-1: 9,10-dibromostearoyl sn-2: 9,10-dibromostearoyl

Phosphocholine
(m/z 184)

cleavage

[M+H - R₁COOH]⁺

neutral loss

[M+H - R₂COOH]⁺

neutral loss

Click to download full resolution via product page

Caption: Fragmentation of 18:0 (9,10-dibromo) PC.

Conclusion
18:0 (9,10-dibromo) PC is a valuable tool for researchers studying membrane biophysics. Its

key feature is the presence of bromine atoms on the acyl chains, which allows for specific

experimental approaches like fluorescence quenching without drastically altering the

fundamental properties of the phospholipid. While a comprehensive dataset of its

physicochemical properties is not yet available, its behavior can be reasonably predicted from

its parent compound, DSPC. The experimental protocols outlined in this guide provide a

framework for the synthesis, characterization, and application of this and similar modified

phospholipids in advanced research settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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